molecular formula C36H64N4+2 B8055128 1,1'-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium)

1,1'-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium)

Cat. No.: B8055128
M. Wt: 552.9 g/mol
InChI Key: ZVXNYZWXUADSRV-UHFFFAOYSA-P
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Description

1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) is a chemical compound with the molecular formula C36H64Cl2N4 It is known for its unique structure, which includes two pyridinium rings connected by a decane chain and substituted with octylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) typically involves the following steps:

    Formation of N-octylpyridin-4-amine: This intermediate is synthesized by reacting pyridine with octylamine under controlled conditions.

    Coupling Reaction: The N-octylpyridin-4-amine is then reacted with 1,10-dibromodecane to form the desired bis-pyridinium compound. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of 1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized for maximum yield and efficiency.

    Purification and Quality Control: The product is subjected to rigorous purification and quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced pyridinium derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium rings can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents like DMF or acetonitrile.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyridinium derivatives.

    Substitution: Formation of substituted pyridinium compounds.

Scientific Research Applications

1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and surfactants, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) involves its interaction with molecular targets such as enzymes, receptors, or cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, its pyridinium rings can interact with nucleic acids and proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Hexane-1,6-diyl)bis(4-(octylamino)pyridin-1-ium)
  • 1,1’-(Octane-1,8-diyl)bis(4-(octylamino)pyridin-1-ium)
  • 1,1’-(Dodecane-1,12-diyl)bis(4-(octylamino)pyridin-1-ium)

Uniqueness

1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) is unique due to its specific decane linker length, which imparts distinct physicochemical properties compared to its analogs. This unique structure influences its solubility, amphiphilicity, and interaction with biological membranes, making it a valuable compound for various applications.

Properties

IUPAC Name

N-octyl-1-[10-[4-(octylamino)pyridin-1-ium-1-yl]decyl]pyridin-1-ium-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62N4/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2/h23-26,31-34H,3-22,27-30H2,1-2H3/p+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXNYZWXUADSRV-UHFFFAOYSA-P
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H64N4+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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